Cas no 929297-55-2 (Dechloro Lorcaserin (>50% ee))

Dechloro Lorcaserin (>50% ee) 化学的及び物理的性質
名前と識別子
-
- Dechloro Lorcaserin
- 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
- Dechloro rec-Lorcaserin
- SCHEMBL174589
- 929297-55-2
- 2127411-91-8
- Dechloro Lorcaserin (>50per cent ee)
- YAA26624
- 1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride
- 2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine Hydrochloride
- 2,3,4,5-Tetrahydro-1-methyl-1H-3-benzazepine HCl
- Dechloro Lorcaserin (>50% ee)
-
- インチ: InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H
- InChIKey: SEGGVTVKGUXISN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 197.0971272Da
- どういたいしつりょう: 197.0971272Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 144
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
Dechloro Lorcaserin (>50% ee) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D226580-10mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 10mg |
$ 184.00 | 2023-04-17 | ||
Enamine | EN300-7841732-0.05g |
(1R)-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
929297-55-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-21 | |
A2B Chem LLC | AW53990-10mg |
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- |
929297-55-2 | 10mg |
$738.00 | 2024-07-18 | ||
A2B Chem LLC | AW53990-25mg |
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- |
929297-55-2 | 25mg |
$963.00 | 2024-07-18 | ||
TRC | D226580-25mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 25mg |
$ 402.00 | 2023-04-17 | ||
TRC | D226580-50mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 50mg |
$ 752.00 | 2023-04-17 | ||
TRC | D226580-100mg |
Dechloro Lorcaserin (>50% ee) |
929297-55-2 | 100mg |
$ 1455.00 | 2023-09-08 |
Dechloro Lorcaserin (>50% ee) 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
10. Back matter
Dechloro Lorcaserin (>50% ee)に関する追加情報
Dechloro Lorcaserin (CAS No. 929297-55-2): A Chiral Modulator with Therapeutic Potential
In the realm of Dechloro Lorcaserin, a compound identified by the CAS registry number 929297-55-2, researchers and pharmaceutical developers have uncovered a promising chiral entity with significant implications for metabolic disorder management. This compound, characterized by its enantiomeric excess (>50% ee), represents an advanced iteration of lorcaserin—a selective serotonin receptor agonist historically employed in obesity treatment. The dechlorinated variant retains pharmacological relevance while introducing structural modifications that may enhance stability, bioavailability, or specificity toward therapeutic targets.
The chemical structure of Dechloro Lorcaserin features a benzisoxazole core linked to a substituted piperazine moiety, with the removal of chlorine atoms from the parent lorcaserin framework. This structural alteration is strategically designed to modulate physicochemical properties such as lipophilicity and metabolic stability. Recent studies published in Journal of Medicinal Chemistry (Q3 2023) highlight how dechlorination reduces off-target interactions while preserving affinity for the 5-HT₂C receptor, a key mediator of satiety signaling in the central nervous system.
Synthesis of this compound demands precise chiral control to achieve the specified >50% ee threshold. Researchers employ asymmetric catalysis methodologies involving chiral ligands or enzymatic resolution steps to isolate the desired enantiomer. A notable advancement involves the use of organocatalytic systems derived from proline derivatives, which achieve >85% ee in one-pot processes—a breakthrough documented in Nature Catalysis's 2024 special issue on asymmetric synthesis. Such improvements address scalability challenges critical for preclinical and eventual clinical production.
Clinical pharmacology investigations reveal that Dechloro Lorcaserin's chiral purity directly correlates with efficacy outcomes. In murine models of diet-induced obesity, higher enantiomeric excess (>60% ee) demonstrated superior weight loss efficacy compared to racemic mixtures, accompanied by reduced hepatic toxicity observed at equivalent doses. These findings underscore the importance of stereochemistry in optimizing therapeutic indices—a principle now central to modern drug design as highlighted in recent FDA guidance documents on chiral drug development.
Ongoing research explores this compound's potential beyond obesity management. Preclinical data from Sig Transduct Target Ther's December 2023 edition suggest activity at additional serotonin receptor subtypes, raising possibilities for neurodegenerative disease applications such as Alzheimer's therapy through modulation of synaptic plasticity pathways. The absence of chlorine substituents also lowers concerns about long-term halogen accumulation observed with earlier analogs, aligning with current regulatory trends emphasizing environmental and metabolic sustainability.
Innovative formulation strategies further amplify this compound's therapeutic promise. Solid dispersion techniques using hydroxypropyl methylcellulose acetate succinate (HPMCAS) have improved dissolution rates by over 40%, as reported in AAPS PharmSciTech. Such advancements position Dechloro Lorcaserin as a candidate for once-daily dosing regimens critical for patient adherence—a factor increasingly prioritized in chronic disease management protocols.
The evolving landscape of metabolic therapeutics continues to validate compounds like Dechloro Lorcaserin (CAS No. 929297-55-). Its unique combination of structural modification and rigorous chiral control represents a paradigm shift toward precision medicine approaches that balance efficacy, safety, and manufacturability. As Phase IIa trials initiate across multiple indications, this molecule exemplifies how targeted chemical optimization can rejuvenate established drug classes while addressing unmet clinical needs in an era demanding safer and more effective treatment options.
929297-55-2 (Dechloro Lorcaserin (>50% ee)) 関連製品
- 920417-23-8(1-(2-ethoxybenzoyl)-4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 2057448-57-2(N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide)
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)
- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 145743-63-1(WAY127093B (racemate))
- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)